

LC-MS/MS protocol for quantifying 2-hydroxyestrone in human plasma

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Compound of Interest

Compound Name: 2-Hydroxyestrone-13C6

Cat. No.: B12407710

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An LC-MS/MS protocol for the quantification of 2-hydroxyestrone (2-OHE1), a critical estrogen metabolite, in human plasma is presented. This document is intended for researchers, scientists, and professionals in drug development who require a sensitive and robust method for analyzing estrogen metabolism. 2-OHE1 is a key biomarker in various physiological and pathological processes, and its accurate measurement is crucial for research in areas such as hormonal carcinogenesis.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays.[3][4]

This protocol details a method involving enzymatic hydrolysis to measure total (conjugated and unconjugated) 2-OHE1, solid-phase extraction for sample cleanup, and derivatization to enhance ionization efficiency and sensitivity, followed by LC-MS/MS detection.

Principle of the Method

The method quantifies total 2-hydroxyestrone in human plasma. A stable isotope-labeled internal standard (e.g., 2-hydroxyestrone-d4) is added to the plasma sample to account for analyte loss during sample processing and to correct for matrix effects. The sample then undergoes enzymatic hydrolysis to cleave glucuronide and sulfate conjugates, releasing the unconjugated form of 2-OHE1.[5][6] The analyte and internal standard are then extracted and purified from the plasma matrix using solid-phase extraction (SPE). To enhance sensitivity, the extracted estrogens are derivatized, for example with dansyl chloride, which adds a readily ionizable group.[7][8] The derivatized sample is then injected into an LC-MS/MS system.

Chromatographic separation is achieved on a C18 analytical column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by creating a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the calibrators.

Materials and Reagents

Item	Supplier Example	Notes
2-Hydroxyestrone (2-OHE1)	Steraloids, Inc.	Analytical Standard
2-Hydroxyestrone-d4 (or similar)	C/D/N Isotopes, Inc.	Internal Standard (IS)
Methanol (LC-MS Grade)	Fisher Scientific	Solvent
Acetonitrile (LC-MS Grade)	Fisher Scientific	Solvent
Water (LC-MS Grade)	Fisher Scientific	Solvent
Formic Acid (≥99%)	Sigma-Aldrich	Mobile Phase Additive
L-Ascorbic Acid	Sigma-Aldrich	Antioxidant
β-glucuronidase/sulfatase	Sigma-Aldrich (from Helix pomatia)	Enzyme for hydrolysis
Sodium Acetate Buffer (0.15 M, pH 4.1)	In-house preparation	Hydrolysis Buffer
Dansyl Chloride	Sigma-Aldrich	Derivatization Reagent
Sodium Bicarbonate Buffer (100 mM, pH 9)	In-house preparation	Derivatization Buffer
Oasis® MCX SPE Cartridges (3 cc, 60 mg)	Waters	Solid-Phase Extraction
Human Plasma (charcoal-stripped)	Sigma-Aldrich	For standards and QCs

Instrumentation and Analytical Conditions

Parameter	Specification
LC System	UHPLC System (e.g., Shimadzu Nexera X2, Vanquish Horizon)
Mass Spectrometer	Triple Quadrupole MS (e.g., QTrap 6500+, TSQ Altis)
Analytical Column	ACE Excel 2 C18-PFP (2 μ m, 2.1 mm \times 150 mm) or equivalent
Column Temperature	40 $^{\circ}$ C
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
LC Gradient	0-1 min: 30% B; 1-10 min: 30% to 95% B; 10-12 min: 95% B; 12.1-15 min: 30% B
Flow Rate	0.4 mL/min
Injection Volume	10 μ L
Ionization Source	Electrospray Ionization (ESI), Positive Mode
Spray Voltage	+4500 V
Source Temperature	500 $^{\circ}$ C
Collision Gas	Argon

Mass Spectrometry Transitions

MRM transitions should be optimized for the specific instrument used. The following are representative transitions for dansylated 2-OHE1.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
2-OHE1-dansyl	520.2	171.1	Optimized (e.g., 35-45)
2-OHE1-d4-dansyl (IS)	524.2	171.1	Optimized (e.g., 35-45)

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)

- **Stock Solutions:** Prepare individual stock solutions of 2-OHE1 and 2-OHE1-d4 in methanol at a concentration of 1 mg/mL.
- **Working Standard Solutions:** Serially dilute the 2-OHE1 stock solution with methanol:water (50:50) to create a series of working standard solutions for the calibration curve (e.g., 1 to 2000 pg/mL).
- **QC Samples:** Prepare QC samples in charcoal-stripped human plasma at low, medium, and high concentrations (e.g., 5, 50, and 1500 pg/mL).
- **Internal Standard (IS) Working Solution:** Prepare a working solution of 2-OHE1-d4 in methanol at a concentration of 2 ng/mL.

Sample Preparation

- **Thawing:** Thaw plasma samples, calibrators, and QCs on ice.
- **Aliquoting:** Pipette 500 µL of each sample, calibrator, or QC into a 2 mL polypropylene tube.
- **Internal Standard Addition:** Add 20 µL of the IS working solution (2 ng/mL) to all tubes except for blank matrix samples. Vortex briefly.
- **Enzymatic Hydrolysis (for Total 2-OHE1):**
 - Add 0.5 mL of freshly prepared enzymatic hydrolysis buffer containing L-ascorbic acid (2 mg) and 5 µL of β-glucuronidase/sulfatase solution to each tube.[5]

- Vortex and incubate the samples for 20 hours at 37 °C.[5]
- Solid-Phase Extraction (SPE):
 - Condition an Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of water. [7]
 - Load the entire hydrolyzed sample onto the cartridge and allow it to pass through under gravity.
 - Wash the cartridge with 2 mL of water, followed by 2 mL of 10% methanol in water.
 - Elute the analytes with 2 mL of 5% ammonia in methanol.[9]
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
- Derivatization:
 - Reconstitute the dried residue in 75 µL of 100 mM sodium bicarbonate buffer (pH 9).
 - Add 75 µL of dansyl chloride solution (3 mg/mL in acetone).
 - Cap the tube, vortex, and incubate at 65 °C for 15 minutes.[10]
- Final Reconstitution: After cooling, transfer the reaction mixture to an autosampler vial insert for LC-MS/MS analysis.

Data Presentation and Method Performance

Data is acquired and processed using the instrument's software. A calibration curve is generated by plotting the peak area ratio of 2-OHE1 to 2-OHE1-d4 against the nominal concentration of the calibrators using a weighted ($1/x^2$) linear regression.

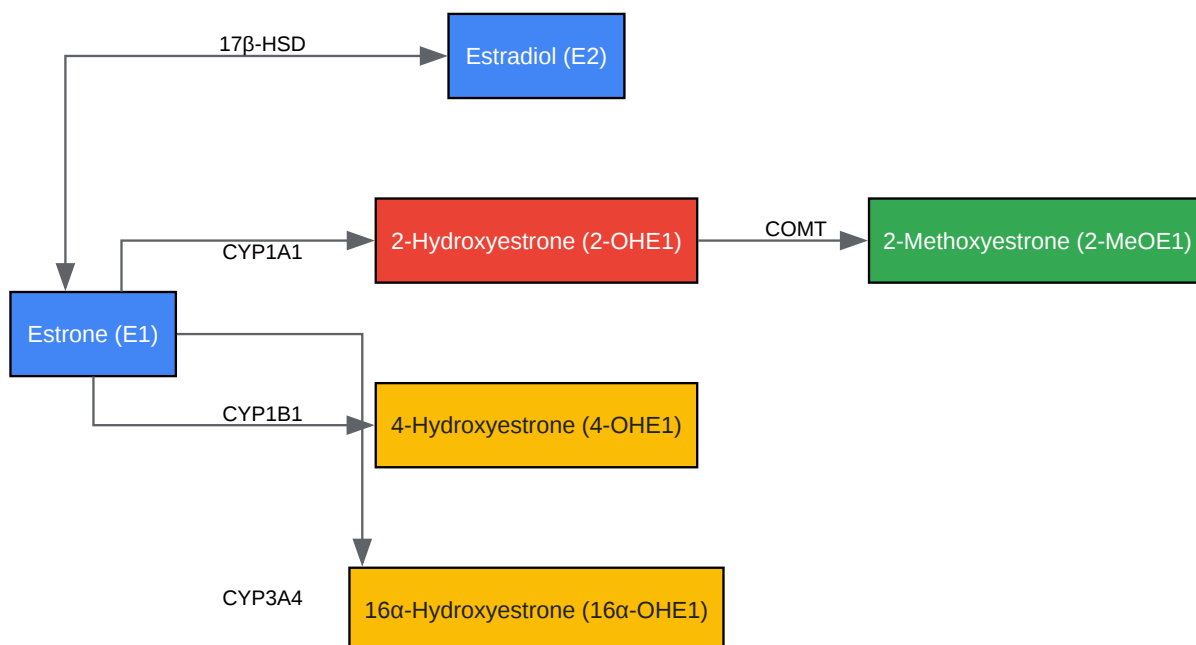
Table 1: Typical Method Validation Parameters

Parameter	Typical Result	Reference
Linearity Range	2 - 2000 pg/mL	[7][11]
Correlation Coefficient (r^2)	> 0.99	[7][9]
Lower Limit of Quantitation (LOQ)	2 pg/mL	[7][11]
Intra-day Precision (%CV)	< 15%	[4][7]
Inter-day Precision (%CV)	< 15%	[4][7]
Accuracy (% Bias)	85 - 115%	[4][7]
Mean Recovery	> 85%	[4][8]

Visualizations

Estrogen Metabolism Pathway

The following diagram illustrates the metabolic conversion of estrone (E1) to 2-hydroxyestrone (2-OHE1) and its subsequent methylation.

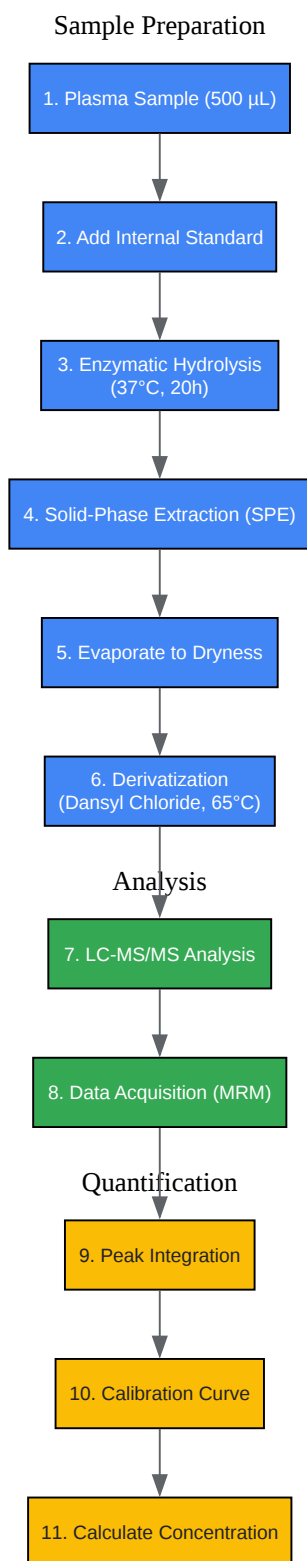


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Caption: Metabolic pathway of estrone hydroxylation and methylation.

Experimental Workflow

This diagram outlines the complete analytical procedure from plasma sample to final data.



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Caption: Workflow for 2-hydroxyestrone quantification in plasma.

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